2,4-Dibromopyridin-3-ol
Overview
Description
Synthesis Analysis
The synthesis of substituted pyridines with diverse functional groups has been reported . This includes a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .
Molecular Structure Analysis
The molecular structure of 2,4-Dibromopyridin-3-ol is represented by the InChI code 1S/C5H3Br2NO/c6-3-1-2-8-5 (7)4 (3)9/h1-2,9H . The molecular weight of the compound is 252.89 g/mol .
Chemical Reactions Analysis
Reactions of pyridin-2-ol, pyridin-3-ol, and pyridin-4-ol with pentafluoro- and pentachloropyridines have been reported . Pyridin-4-ol yields product of attack at the nitrogen atom, while pyridin-3-ol reacts at the oxygen atom . Pyridin-2-ol reacts as an ambident nucleophile, providing a mixture of products arising from attack at both the oxygen and the nitrogen atoms .
Physical And Chemical Properties Analysis
2,4-Dibromopyridin-3-ol is a white to beige crystalline powder. It is soluble in water, alcohol, and ether.
Scientific Research Applications
Chemical Synthesis and Organic Transformations
Regioselective Suzuki Cross-Coupling Reactions : 2,4-Dibromopyridine, a compound closely related to 2,4-Dibromopyridin-3-ol, has been utilized in regioselective Suzuki cross-coupling reactions to produce 4-bromo-2-carbon substituted pyridines, a challenging synthesis otherwise. This process, involving palladium catalysis, showcases the compound's utility in organic synthesis (Sicre, Alonso-Gómez, & Cid, 2006).
Palladium-Catalyzed Arylation and Alkynylation : Further research demonstrates the role of 2,4-Dibromopyridine in palladium-catalyzed reactions for producing 2-arylpyridines and 2-alkynylpyridines. These findings are crucial for developing efficient synthesis methods for compounds with potential medicinal significance (Zhou et al., 2013); (Zhang et al., 2016).
Applications in Material Science
- Terpyridines and Transition Metal Complexes : Terpyridines, closely related to 2,4-Dibromopyridin-3-ol, have applications in various fields like materials science, biomedicinal chemistry, and organometallic catalysis. These compounds, particularly in combination with transition metals, have been used in reactions ranging from artificial photosynthesis to organic transformations (Winter, Newkome, & Schubert, 2011).
Selective Chemical Reactions
- Selective Monolithiation : The selective monolithiation of dibromopyridines, including 2,4-Dibromopyridin-3-ol, has been studied to understand the influence of solvent and concentration on the selectivity of the reaction. This research aids in the precise manipulation of pyridine derivatives in chemical synthesis (Wang et al., 2000).
Safety And Hazards
properties
IUPAC Name |
2,4-dibromopyridin-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Br2NO/c6-3-1-2-8-5(7)4(3)9/h1-2,9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SONCJGPRIRDRFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1Br)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Br2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30562005 | |
Record name | 2,4-Dibromopyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30562005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.89 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dibromopyridin-3-ol | |
CAS RN |
129611-31-0 | |
Record name | 2,4-Dibromopyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30562005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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